

# Physical and chemical properties of Finasteride-d9.

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## Compound of Interest

Compound Name: *Finasteride-d9*

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## Finasteride-d9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of **Finasteride-d9**, a deuterated analog of Finasteride. It is intended to serve as a technical resource, consolidating key data and experimental methodologies relevant to its application in research and development. **Finasteride-d9** is primarily utilized as an internal standard for the precise quantification of Finasteride in biological samples and pharmacokinetic studies through mass spectrometry and liquid chromatography.<sup>[1][2][3]</sup>

## Core Physical and Chemical Properties

The fundamental properties of **Finasteride-d9** are summarized below. Deuteration at the N-tert-butyl group results in a higher molecular weight compared to its non-labeled counterpart, a critical feature for its use as an internal standard.

### Table 1: General Chemical Information

| Property          | Value   | References      |
|-------------------|---|-----------------|
| IUPAC Name        | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | [4]             |
| Synonyms          | MK-906-d9, Proscar-d9, Prostide-d9, Finastid-d9   | [4][5]          |
| Molecular Formula | C <sub>23</sub> H <sub>27</sub> D <sub>9</sub> N <sub>2</sub> O <sub>2</sub>  | [2][3][5][6][7] |
| Molecular Weight  | 381.60 g/mol  | [2][5][6]       |
| CAS Number        | 1131342-85-2  | [2][4][6]       |
| Parent Drug CAS   | 98319-26-7  | [4][5]          |

**Table 2: Physical Properties**

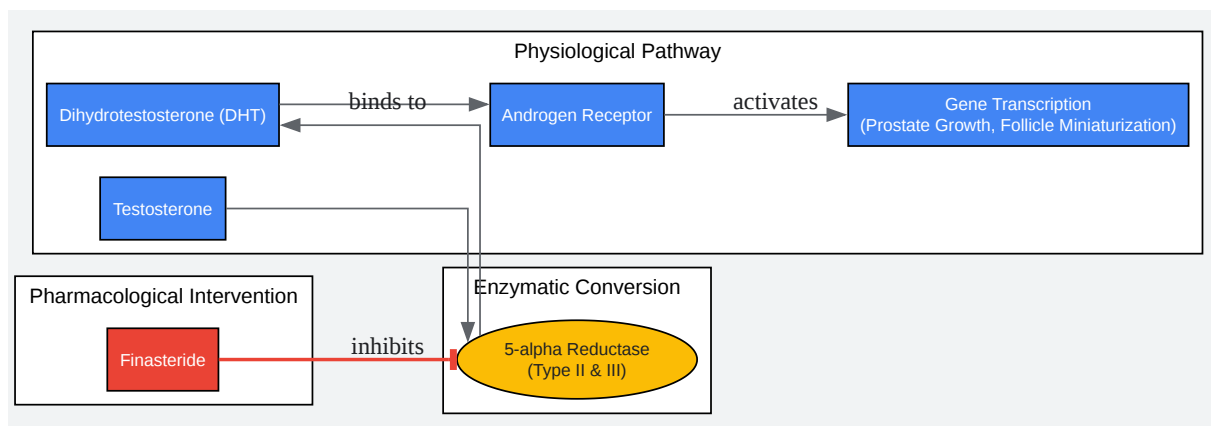
| Property            | Value   | References |
|---------------------|---|------------|
| Physical Form       | Solid, crystalline powder                             | [8][9]     |
| Color               | White to off-white / beige                            | [9][10]    |
| Melting Point       | ~250-253 °C (for unlabeled Finasteride)               | [9][10]    |
| Boiling Point       | 576.6 ± 50.0 °C (Predicted for unlabeled Finasteride) | [10]       |
| Water Solubility    | Practically insoluble / Very slightly soluble         | [9][10]    |
| Storage Temperature | Powder: Room temperature or -20°C                     | [8]        |
| Stability           | ≥ 4 years when stored at -20°C                        | [8]        |

**Table 3: Solubility Data**

| Solvent         | Solubility                        | References   |
|-----------------|-----------------------------------|--|
| Chloroform      | Slightly soluble / Freely soluble | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Methanol        | Slightly soluble / Freely soluble | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Ethanol         | Freely soluble                    | <a href="#">[8]</a> <a href="#">[10]</a>   |
| DMSO            | Soluble (>20 mg/mL), 32 mg/mL     | <a href="#">[8]</a> <a href="#">[10]</a>   |
| n-Propanol      | Freely soluble                    | <a href="#">[10]</a>   |
| Aqueous Buffers | Sparsely soluble                  | <a href="#">[8]</a>  |

## Mechanism of Action: 5-alpha Reductase Inhibition

Finasteride functions as a competitive and specific inhibitor of the Type II and Type III isoforms of the 5-alpha reductase enzyme.[\[11\]](#)[\[12\]](#) This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[\[13\]](#)[\[14\]](#) By forming a stable complex with the enzyme, finasteride effectively blocks this conversion, leading to a significant reduction in DHT concentrations in tissues such as the prostate gland and scalp.[\[13\]](#)[\[14\]](#)[\[15\]](#) This reduction in DHT is the primary mechanism behind its therapeutic effects in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia.[\[12\]](#)[\[14\]](#) Finasteride exhibits a much higher affinity for the Type II 5 $\alpha$ -reductase enzyme—approximately 100-fold greater—than for the Type I enzyme.[\[2\]](#)[\[13\]](#)[\[16\]](#)



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Finasteride's mechanism of action.

## Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of **Finasteride-d9**. Below are summaries of key experimental protocols.

### Solubility Determination (Shake-Flask Method)

The shake-flask method is a common thermodynamic approach to determine the solubility of a compound in a specific solvent.[17] This protocol is adapted for hydrophobic compounds like Finasteride.

Objective: To determine the saturation solubility of **Finasteride-d9** in a given solvent system (e.g., water, buffer, organic solvent).

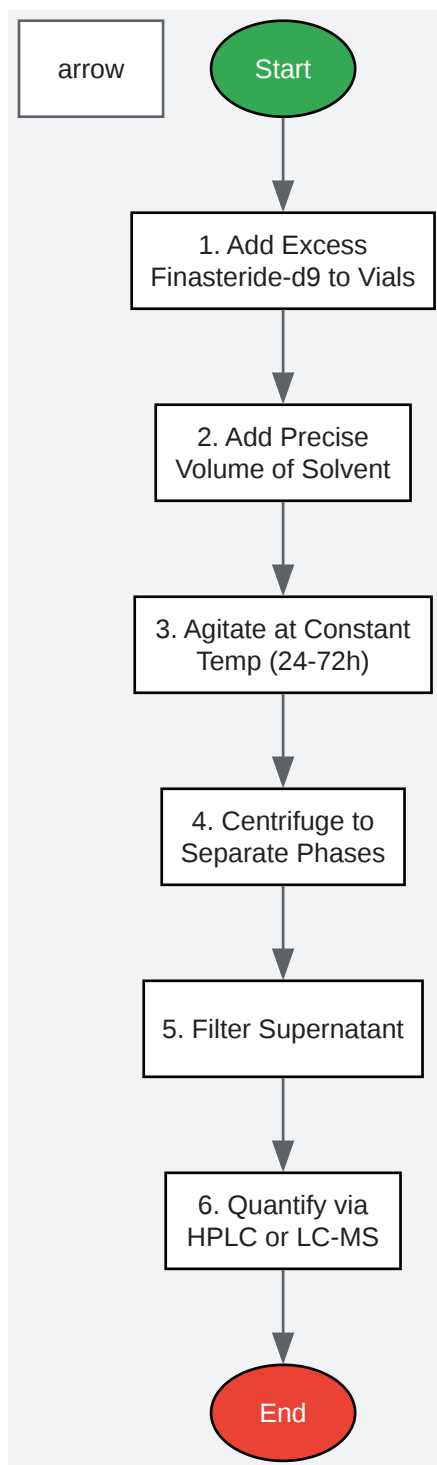
Materials:

- **Finasteride-d9** powder
- Solvent of interest (e.g., distilled water, phosphate buffer pH 7.4)

- Glass vials with screw caps
- Orbital shaker or isothermal incubator with agitation
- Centrifuge
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

- Preparation: Add an excess amount of **Finasteride-d9** powder to a series of glass vials. The excess solid is crucial to ensure saturation is reached.[\[17\]](#)
- Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly.
- Agitation: Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[\[18\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.[\[18\]](#) Centrifuge the samples at a high speed (e.g., 10,000 rpm) to further separate the solid and liquid phases.[\[17\]](#)
- Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution). Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.
- Quantification: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC). Analyze the concentration of **Finasteride-d9** in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[\[19\]](#)
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.



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Workflow for solubility determination.

## Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard and robust method for the quantification of Finasteride and its deuterated analog in various matrices.

Objective: To accurately measure the concentration of **Finasteride-d9**.

Typical Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.[\[20\]](#)[\[21\]](#)
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[\[20\]](#)[\[21\]](#)
- Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common examples include Acetonitrile and water, or Methanol and a phosphate buffer, in various ratios (e.g., 50:50 v/v).[\[20\]](#)[\[22\]](#)
- Flow Rate: Typically 1.0 mL/min.[\[21\]](#)[\[22\]](#)
- Detection Wavelength: UV detection is commonly performed at wavelengths between 210 nm and 245 nm.[\[19\]](#)[\[21\]](#)[\[22\]](#)
- Injection Volume: 20  $\mu$ L.[\[20\]](#)

Procedure:

- Standard Preparation: Prepare a stock solution of **Finasteride-d9** of a known concentration in a suitable solvent (e.g., mobile phase or DMSO). Perform serial dilutions to create a series of calibration standards.
- Sample Preparation: Dilute the experimental sample (e.g., from a solubility study) with the mobile phase to a concentration that falls within the range of the calibration curve.
- Analysis: Inject the calibration standards and prepared samples into the HPLC system.
- Data Processing: Construct a calibration curve by plotting the peak area against the concentration for the standards. Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.

## Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and structure of **Finasteride-d9**.

- **Mass Spectrometry (MS):** In electrospray ionization mode, protonated **Finasteride-d9** typically shows product ions at  $m/z$  318 and 314.[23] This technique is fundamental for its use as an internal standard, where its mass difference from unlabeled Finasteride allows for distinct detection.
- **Nuclear Magnetic Resonance (NMR):**  $^{13}\text{C}$  NMR spectroscopy can be used to confirm the carbon skeleton of the molecule. The chemical shifts for **Finasteride-d9** in  $\text{CDCl}_3$  have been reported, with key signals at  $\delta=172.29$  (C-20), 167.09 (C-3), and 151.71 (C-1).[23] The absence of the intense tert-butyl  $\text{CH}_3$  signal seen in unlabeled Finasteride is a key indicator of successful deuteration.[23]
- **Infrared (IR) Spectroscopy:** The IR spectrum of Finasteride shows characteristic peaks corresponding to its functional groups, including amide groups ( $\sim 3428\text{ cm}^{-1}$ ), C-H stretching of  $\text{CH}_3$  groups ( $\sim 2963\text{ cm}^{-1}$ ), and carbonyl ( $\text{C=O}$ ) groups ( $\sim 1688\text{ cm}^{-1}$ ).[24] These peaks would be present in the **Finasteride-d9** spectrum, although slight shifts may occur due to the isotopic substitution.

The characterization of Finasteride and its deuterated analogs often involves techniques like Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction to study its various polymorphic forms.[25]

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